C004019

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C49H70N12O9S2 |

|---|---|

Molekulargewicht |

1035.3 g/mol |

IUPAC-Name |

(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H70N12O9S2/c1-33-42(72-32-53-33)36-12-10-35(11-13-36)28-52-44(66)39-27-37(63)29-61(39)45(67)43(49(3,4)5)54-41(65)31-70-25-24-69-23-22-68-21-16-50-40(64)30-58(6)47-55-46(51-15-14-38-9-7-26-71-38)56-48(57-47)60-18-8-17-59(19-20-60)34(2)62/h7,9-13,26,32,37,39,43,63H,8,14-25,27-31H2,1-6H3,(H,50,64)(H,52,66)(H,54,65)(H,51,55,56,57)/t37-,39+,43+/m0/s1 |

InChI-Schlüssel |

IXTMPMLKABNFTQ-LLIFGLRNSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)CN(C)C4=NC(=NC(=N4)N5CCCN(CC5)C(=O)C)NCCC6=CC=CS6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to C004019: A PROTAC-Mediated Approach for Tau Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

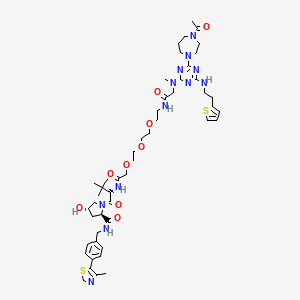

The intracellular accumulation of pathological tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental methodologies, and key quantitative data from preclinical studies. This compound represents a promising therapeutic strategy by harnessing the cell's own protein disposal machinery to clear pathogenic tau.

Core Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule with a molecular mass of 1,035.29 Daltons.[1][2][3] It is composed of three key components: a ligand that binds to the tau protein, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The fundamental mechanism of this compound is to act as a molecular bridge, bringing tau protein into close proximity with the VHL E3 ligase.[1][4][5] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the tau protein. The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in total tau levels.[1][2][3] This targeted protein degradation approach offers a selective and efficient method for clearing pathogenic tau.[1][2]

Signaling Pathway Diagram

Caption: this compound-mediated tau degradation pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment Condition | Outcome | Reference |

| HEK293-hTau | 0.01-100 µM for 24h | No significant effect on cell viability. | [1][3] |

| HEK293-hTau | Concentration-dependent | Reduction of total tau (Tau5) and phosphorylated tau (p-tau) at multiple sites. DC50 of ~5 nM. | [1] |

| SH-SY5Y | Concentration-dependent | Reduction of total tau (Tau5) and p-tau. | [1][3] |

| HEK293-hTau | 20 µM for 6h | Increased interaction of tau with VHL and increased tau ubiquitination. | [3] |

| HEK293-hTau | 10 µM MG132 | Abolished this compound-induced tau clearance. | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route & Dose | Outcome | Reference |

| Wild-type Mice | Intracerebroventricular; 5 µL, 200 µM | Decreased tau levels in the hippocampus. | [1] |

| 3xTg-AD Mice | Intracerebroventricular; 5 µL, 200 µM | Decreased tau levels in the hippocampus. | [1] |

| Wild-type Mice | Subcutaneous; 3 mg/kg and 15 mg/kg (single dose) | Dose-dependent reduction of tau levels in the brain. | [1] |

| hTau Transgenic Mice | Subcutaneous; 3 mg/kg (once every 6 days for 5 doses) | Significant reduction of total and p-tau levels in hippocampal extracts. Ameliorated cognitive functions and dendritic plasticity. | [1][6] |

| 3xTg-AD Mice | Subcutaneous; 3 mg/kg (once every 6 days for 5 doses) | Remarkable reduction of soluble and insoluble tau levels in hippocampal and cortex extracts. Improved cognitive and synaptic functions. | [1][6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate HEK293-hTau cells in 96-well plates.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01-100 µM) or vehicle for 24 hours.

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for a specified time according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Western Blotting for Tau Levels

-

Cell Lysis: Lyse treated cells (HEK293-hTau or SH-SY5Y) or tissue homogenates in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau (Tau5) and various phosphorylated tau epitopes overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction

-

Cell Lysis: Lyse HEK293-hTau cells treated with this compound or vehicle in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against tau or VHL overnight at 4°C.

-

Bead Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against tau and VHL to detect the interaction.

Experimental Workflow Diagram

Caption: Key experimental workflows for this compound evaluation.

Conclusion

This compound is a potent and selective tau-degrading PROTAC that has demonstrated significant efficacy in preclinical models of Alzheimer's disease.[1][2] By hijacking the ubiquitin-proteasome system, this compound effectively reduces both total and phosphorylated tau levels, leading to improvements in synaptic function and cognitive performance in animal models.[1][6] The data presented in this guide underscore the therapeutic potential of targeted protein degradation for the treatment of tauopathies. Further investigation into the pharmacokinetics, long-term safety, and efficacy of this compound is warranted to advance this promising candidate toward clinical development.

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

C004019: A Selective Tau Protein Degrader for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The intracellular accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders, collectively known as tauopathies.[1][2] Targeting tau for removal from cells represents a promising therapeutic strategy.[1] C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

This compound is a heterobifunctional molecule with a molecular mass of 1,035.29 daltons.[1][2] It is composed of three key components: a ligand that binds to the tau protein, a recruiter for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3] By simultaneously binding to both tau and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome.[1][4] This targeted protein degradation approach offers a catalytic and potent method for clearing pathogenic tau.[5]

Mechanism of Action

This compound operates through the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for degrading unwanted or misfolded proteins.[6] The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: this compound, being cell-permeable, enters the neuron and simultaneously binds to a tau protein and the VHL E3 ubiquitin ligase.[1] This proximity-inducing action is the foundational step of its PROTAC functionality.[5]

-

Tau Ubiquitination: The formation of the Tau-C004019-VHL ternary complex brings the E3 ligase into close proximity with tau. This allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the tau protein.[1]

-

Proteasomal Degradation: The polyubiquitinated tau is then recognized as a substrate for the 26S proteasome.[4] The proteasome unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from the cell.[6]

-

Catalytic Cycle: After inducing degradation, this compound is released and can bind to another tau protein and VHL molecule, initiating a new cycle of degradation.[5] This catalytic nature allows for sustained tau clearance at sub-stoichiometric concentrations.[1]

The following diagram illustrates the signaling pathway of this compound-mediated tau degradation.

Caption: this compound mechanism of action.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both in vitro cellular models and in vivo animal models. The following tables summarize the key performance data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Conditions | Reference |

| DC₅₀ | HEK293-hTau | 7.85 nM | 24-hour treatment | [7] |

| Dₘₐₓ | HEK293-hTau | >90% | 10-20 µM, 24-hour treatment | [7] |

| Cell Viability | HEK293-hTau | No significant change | Up to 100 µM for 24 hours | [7] |

Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice

| Parameter | Route | Dose | Value | Unit | Reference |

| Cₘₐₓ (Plasma) | Subcutaneous | 3 mg/kg | 185 | ng/mL | [7] |

| Tₘₐₓ (Plasma) | Subcutaneous | 3 mg/kg | 0.25 | h | [7] |

| T₁/₂ (Plasma) | Subcutaneous | 3 mg/kg | 2.15 | h | [7] |

| Cₘₐₓ (Brain) | Subcutaneous | 3 mg/kg | 1.6 | ng/g | [7] |

| Tₘₐₓ (Brain) | Subcutaneous | 3 mg/kg | 0.5 | h | [7] |

| T₁/₂ (Brain) | Subcutaneous | 3 mg/kg | 2.87 | h | [7] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Treatment | Brain Region | % Tau Reduction (vs. Vehicle) | Reference |

| Wild-type (4-month-old) | 3 mg/kg SC, single dose (48h) | Hippocampus | ~60% | [7] |

| Wild-type (4-month-old) | 3 mg/kg SC, single dose (48h) | Cortex | ~50% | [7] |

| hTau Transgenic | 3 mg/kg SC, 5 doses (once/6 days) | Hippocampus | ~50% (Total Tau), ~60% (p-Tau) | [7] |

| 3xTg-AD (9.5-month-old) | 3 mg/kg SC, 5 doses (once/6 days) | Hippocampus | ~40% (Soluble Tau), ~50% (p-Tau) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Cell Culture and In Vitro Tau Degradation Assay

This protocol describes the assessment of this compound's ability to degrade tau in cultured cells.

Caption: Experimental workflow for in vitro tau degradation.

1. Cell Lines:

-

HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau).[7]

-

SH-SY5Y human neuroblastoma cells (endogenously express human tau).[7]

2. Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

3. Treatment Protocol:

-

Cells are seeded in 6-well plates.

-

After reaching 70-80% confluency, cells are treated with various concentrations of this compound (e.g., 0.01 µM to 20 µM) or vehicle (DMSO) for 24 hours.[8]

-

For proteasome inhibition experiments, cells are pre-treated with 10 µM MG132 for 4-6 hours before adding this compound.[7]

4. Western Blotting:

-

Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibodies: The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBST.

-

Total Tau (Tau5): Mouse mAb

-

Phospho-Tau (pS396, pS404, etc.): Rabbit pAb

-

β-Actin (Loading Control): Mouse mAb

-

-

Secondary Antibodies: After washing with TBST, the membrane is incubated with HRP-conjugated anti-mouse or anti-rabbit IgG for 1 hour at room temperature.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.[7]

Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction

This protocol is used to confirm that this compound induces the formation of the Tau-VHL complex.

1. Cell Treatment and Lysis:

-

HEK293-hTau cells are treated with this compound (e.g., 20 µM) or vehicle for 6 hours.[9]

-

Cells are lysed in a non-denaturing IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.

2. Immunoprecipitation:

-

Cell lysates are pre-cleared with Protein A/G agarose beads.

-

The pre-cleared supernatant is incubated with an anti-Tau antibody (or anti-VHL) overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added and incubated for another 2-4 hours to capture the antibody-protein complexes.

3. Washing and Elution:

-

The beads are washed 3-5 times with ice-cold IP lysis buffer to remove non-specific binding.

-

The immune complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

4. Western Blot Analysis:

-

The eluates are analyzed by Western blotting as described above, using antibodies against VHL and Tau to detect the co-precipitated proteins. An increase in the VHL signal in the Tau IP from this compound-treated cells indicates complex formation.[7]

In Vivo Tau Degradation in Mouse Models

This protocol outlines the procedure for evaluating this compound's efficacy in vivo.

1. Animal Models:

2. Administration of this compound:

-

Intracerebroventricular (ICV) Infusion: Mice are anesthetized, and this compound (e.g., 5 µL of a 200 µM solution) is infused into the lateral ventricle.[7]

-

Subcutaneous (SC) Injection: this compound is formulated in a suitable vehicle (e.g., 20% HP-β-CD in saline) and administered via subcutaneous injection at doses of 3 mg/kg or 15 mg/kg.[7]

3. Study Design:

-

Single-Dose Study: Animals receive a single dose of this compound, and brain tissues (hippocampus and cortex) are collected at various time points (e.g., 24h, 48h) post-injection.[7]

-

Multiple-Dose Study: Animals receive repeated doses (e.g., 3 mg/kg, once every 6 days for a total of 5 doses).[7]

4. Tissue Processing and Analysis:

-

At the end of the study, mice are euthanized, and brains are rapidly dissected on ice.

-

The hippocampus and cortex are homogenized in lysis buffer.

-

Protein extracts are prepared, and tau levels (total, phosphorylated, soluble, and insoluble fractions) are analyzed by Western blotting as described in the in vitro protocol.[7]

5. Behavioral and Synaptic Function Assessment:

-

Cognitive function is assessed using tests such as the Morris water maze and novel object recognition.

-

Synaptic plasticity is evaluated through electrophysiology (e.g., long-term potentiation measurements) and Golgi staining to analyze dendritic spine density.[1]

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]

- 4. Tau (Tau46) Mouse Monoclonal Antibody (#4019) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Tau (Tau46) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the PROTAC Mechanism of C004019

This guide provides a detailed overview of C004019, a Proteolysis Targeting Chimera (PROTAC), for researchers, scientists, and drug development professionals. It covers the core mechanism, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a novel, small-molecule PROTAC designed for the targeted degradation of the tau protein, a key pathological hallmark in Alzheimer's disease (AD) and other tauopathies.[1][2] With a molecular mass of 1,035.29 daltons, this compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the tau protein, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The mechanism of action for this compound follows the established PROTAC pathway:

-

Ternary Complex Formation: this compound penetrates the blood-brain barrier and enters neuronal cells, where it simultaneously binds to both the tau protein and the VHL E3 ligase, forming a key ternary complex (Tau-C004019-VHL).[2][4][5]

-

Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with the tau protein. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the tau protein.[1][6]

-

Proteasomal Degradation: The poly-ubiquitinated tau protein is then recognized by the 26S proteasome, the cell's natural protein degradation machinery.[1][6][7] The proteasome unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from the cell.[1] The this compound molecule, having catalyzed the event, is then released and can engage another tau protein and E3 ligase, allowing it to act catalytically at sub-stoichiometric concentrations.[6]

This targeted degradation approach offers a significant advantage over traditional inhibitors by physically eliminating the pathogenic protein.

Data Presentation

This compound has demonstrated potent and selective degradation of tau protein both in vitro and in vivo. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Degradation Profile of this compound

| Cell Line | Parameter | Value | Conditions | Reference |

| HEK293-hTau | DC50 | 7.9 nM (0.00785 µM) | 24-hour treatment | [8][9] |

| HEK293-hTau | Dmax | ~80-90% (Estimated) | 1-10 µM, 24-hour treatment | [8] |

| SH-SY5Y | Dmax | ~70-80% (Estimated) | 1-10 µM, 24-hour treatment | [8] |

| HEK293-hTau | Cell Viability | No significant toxicity | Up to 100 µM, 24-hour treatment | [3][8] |

Note: Dmax values are estimated from Western blot quantifications presented in the source publication.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Administration Route | Dose | Time Point | Brain Region | Tau Reduction (vs. Vehicle) | Reference |

| Wild-Type (4 m-old) | Intracerebroventricular | 5 µL, 200 µM | 24 hours | Hippocampus | ~75% (Estimated) | [8][9] |

| Wild-Type (4 m-old) | Intracerebroventricular | 5 µL, 200 µM | 48 hours | Hippocampus | ~60% (Estimated) | [8][9] |

| 3xTg-AD (9.5 m-old) | Intracerebroventricular | 5 µL, 200 µM | 48 hours | Hippocampus | ~50% (Total Tau, Estimated) | [8][9] |

| 3xTg-AD (9.5 m-old) | Intracerebroventricular | 5 µL, 200 µM | 48 hours | Cortex | ~40% (Total Tau, Estimated) | [8][9] |

| Wild-Type (4 m-old) | Subcutaneous | 3 mg/kg | 24 hours | Hippocampus | ~70% (Estimated) | [8] |

| Wild-Type (4 m-old) | Subcutaneous | 15 mg/kg | 24 hours | Hippocampus | ~40% (Estimated) | [8] |

| 3xTg-AD (9.5 m-old) | Subcutaneous (Multiple) | 3 mg/kg | 1 month | Hippocampus (Soluble) | ~60% (Estimated) | [8] |

| 3xTg-AD (9.5 m-old) | Subcutaneous (Multiple) | 3 mg/kg | 1 month | Cortex (Soluble) | ~50% (Estimated) | [8] |

Note: Tau reduction percentages are estimated from Western blot quantifications presented in the source publication. The multiple-dose regimen consisted of one injection every 6 days for a total of 5 injections.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound PROTAC, based on the protocols described by Wang et al., 2021.[2][6][8]

In Vitro Tau Degradation Assay (Western Blot)

This protocol is used to quantify the concentration-dependent degradation of tau in cultured cells.

1. Cell Culture and Treatment:

-

Cell Lines: HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau) or SH-SY5Y human neuroblastoma cells.[8]

-

Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 20 µM) or vehicle (DMSO) for 24 hours.[8]

-

To confirm proteasome-dependent degradation, co-treat cells with this compound (e.g., 20 µM) and the proteasome inhibitor MG132 (10 µM).[3]

-

2. Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing a cocktail of protease and phosphatase inhibitors.

-

Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. Western Blotting:

-

Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

-

Boil samples at 100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Total Tau (Tau5)

-

Phospho-Tau (e.g., AT8, pS396, pS404)

-

Loading Control (e.g., GAPDH, β-actin)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Quantify band intensity using densitometry software. Normalize tau protein levels to the loading control and express as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the this compound-dependent interaction between tau and the VHL E3 ligase.

-

Cell Treatment and Lysis:

-

Culture HEK293-hTau cells in 10 cm dishes to ~90% confluency.

-

Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 6 hours.[3]

-

Lyse cells in a non-denaturing IP Lysis Buffer (e.g., containing 1% Nonidet P-40 and protease/phosphatase inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Tau antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the complexes.

-

Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blot as described in Protocol 3.1.

-

Probe separate membranes with antibodies against Tau and VHL. An increased VHL signal in the this compound-treated sample compared to the vehicle control confirms the formation of the ternary complex.

-

In Vivo Tau Degradation in Mouse Models

This protocol outlines the procedure for assessing this compound efficacy in vivo.

1. Animal Models and Treatment:

-

Models: Wild-type C57BL/6, hTau transgenic, or 3xTg-AD mice.[8]

-

Administration Routes:

-

Intracerebroventricular (ICV) Injection: Anesthetize mice and use a stereotaxic frame to inject this compound (e.g., 5 µL of 200 µM solution) into the lateral ventricles.[8][9]

-

Subcutaneous (SC) Injection: Inject this compound (e.g., at 3 mg/kg or 15 mg/kg) into the loose skin over the neck/shoulders.[8]

-

2. Brain Tissue Preparation:

-

At designated time points post-injection (e.g., 24h, 48h, or after a multi-dose regimen), euthanize mice.

-

Rapidly dissect the brain and isolate specific regions (e.g., hippocampus and cortex) on ice.

-

Flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

Homogenize the brain tissue in RIPA buffer with protease/phosphatase inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. The supernatant contains the soluble protein fraction.

3. Analysis:

-

Perform protein quantification (BCA assay) and Western blot analysis on the brain lysates as detailed in Protocol 3.1 to measure the levels of total and phosphorylated tau.

References

- 1. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HEK293/Human Tau-K18 (GFP) Stable Cell Line | ACROBiosystems [acrobiosystems.com]

- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rodent intracerebroventricular AAV injections [protocols.io]

- 8. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of C004019 with the VHL E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule C004019 and its mechanism of action involving the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is a novel heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the tau protein, a key target in Alzheimer's disease and other tauopathies.[1][2] This document details the molecular interactions, quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to this compound and the VHL E3 Ligase

The VHL tumor suppressor protein is a critical component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^).[3][4] This complex identifies specific proteins for ubiquitination, marking them for subsequent degradation by the 26S proteasome. The substrate recognition is mediated by the VHL protein itself.

This compound is a PROTAC designed to hijack this cellular machinery for therapeutic purposes.[2][5] It is a chimeric molecule composed of three key parts:

-

A tau-binding moiety that selectively engages the tau protein.

-

An E3 ligase-recruiting moiety that binds to the VHL protein.

By simultaneously binding to both tau and VHL, this compound acts as a molecular bridge, inducing the formation of a ternary complex (Tau-C004019-VHL). This proximity leads to the poly-ubiquitination of tau by the VHL E3 ligase complex, resulting in its targeted degradation.[5][7]

Quantitative Data Summary

While direct biophysical measurement of the binding affinity between the full this compound PROTAC and the VHL E3 ligase complex has not been reported, the VHL-binding component of this compound is derived from the well-characterized VHL ligand, VH032 . The binding affinity of VH032 serves as a key indicator of the PROTAC's ability to engage the E3 ligase. Cellular efficacy is measured by the half-maximal degradation concentration (DC₅₀), which represents the concentration of this compound required to degrade 50% of the target protein.

Table 1: VHL Ligand Binding Affinity

| Ligand | Target | Assay Method | K_d_ (nM) | Reference |

| VH032 | VHL E3 Ligase | Not Specified | 185 | --INVALID-LINK-- |

Table 2: Cellular Efficacy of this compound

| Cell Line | Target Protein | Parameter | Value (µM) | Treatment Time | Reference |

| HEK293-hTau | Total Tau (Tau5) | DC₅₀ | ~1 | 24h | --INVALID-LINK-- |

| HEK293-hTau | Phospho-Tau (pS396) | DC₅₀ | ~0.1-1 | 24h | --INVALID-LINK-- |

| SH-SY5Y | Total Tau (Tau5) | DC₅₀ | ~1-10 | 24h | --INVALID-LINK-- |

| SH-SY5Y | Phospho-Tau (pS396) | DC₅₀ | ~1 | 24h | --INVALID-LINK-- |

Signaling and Experimental Workflow Diagrams

This compound Mechanism of Action

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The von Hippel-Lindau tumour-suppressor protein interaction with protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of C004019 in Tauopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauopathies, a class of neurodegenerative diseases characterized by the pathological aggregation of tau protein, present a significant and growing unmet medical need. Current therapeutic strategies have yet to yield a disease-modifying treatment. This technical guide explores the therapeutic potential of C004019, a novel small-molecule Proteolysis Targeting Chimera (PROTAC), in the context of tauopathies. This compound is designed to selectively induce the degradation of tau protein through the ubiquitin-proteasome system, offering a promising approach to clear pathological tau aggregates and mitigate downstream neurotoxicity. This document provides a comprehensive overview of the mechanism of action of this compound, detailed summaries of key preclinical findings in both in vitro and in vivo models, and a compilation of the experimental protocols utilized in these seminal studies.

Introduction to this compound and Tauopathies

Intracellular accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of a range of neurodegenerative disorders collectively known as tauopathies, the most prominent of which is Alzheimer's disease (AD)[1]. The aberrant aggregation of tau disrupts normal neuronal function, leading to synaptic dysfunction, neuronal loss, and cognitive decline[1]. Consequently, therapeutic strategies aimed at reducing the burden of pathological tau are of significant interest.

This compound is a novel, blood-brain barrier-penetrant small-molecule PROTAC specifically designed to target tau for degradation[2][3]. As a heterobifunctional molecule, this compound is composed of a ligand that binds to the tau protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker[4]. This ternary complex formation facilitates the ubiquitination of tau, marking it for degradation by the 26S proteasome[4]. This "event-driven" catalytic mechanism allows for the degradation of multiple tau proteins by a single this compound molecule, offering a potential advantage over traditional "occupancy-driven" inhibitors[5].

Mechanism of Action: The PROTAC Approach to Tau Degradation

This compound leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate tau protein[4]. The UPS is a tightly regulated process responsible for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis[6].

The mechanism of this compound-mediated tau degradation can be summarized in the following steps:

-

Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to a tau protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a transient ternary complex[4].

-

Ubiquitination of Tau: The proximity induced by the ternary complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the tau protein[7][8]. This results in the formation of a polyubiquitin chain on tau.

-

Proteasomal Recognition and Degradation: The polyubiquitinated tau is then recognized by the 26S proteasome[8]. The proteasome unfolds and degrades the tau protein into small peptides, while the ubiquitin molecules are recycled[8].

-

Catalytic Cycle: After inducing the degradation of a tau protein, this compound is released and can bind to another tau protein and E3 ligase, initiating a new cycle of degradation[9].

Preclinical Data Summary

The therapeutic potential of this compound has been evaluated in a series of in vitro and in vivo studies, primarily utilizing cell lines overexpressing human tau and transgenic mouse models of tauopathy[4].

In Vitro Efficacy

This compound has demonstrated potent and selective degradation of tau in various cell models.

Table 1: In Vitro Efficacy of this compound in Tau Degradation [4]

| Cell Line | Tau Species | This compound Concentration | Duration of Treatment | Outcome |

| HEK293-hTau | Total Tau (Tau5) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |

| HEK293-hTau | Phospho-Tau (pS214, pS262, pS396, pS404) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |

| SH-SY5Y | Total Tau (Tau5) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |

| SH-SY5Y | Phospho-Tau (pS214, pS262, pS396, pS404) | 0.01-20 µM | 24 hours | Concentration-dependent reduction |

Data extracted from Wang et al., Theranostics 2021.[4]

Importantly, this compound did not exhibit significant cytotoxicity at concentrations effective for tau degradation[4]. The degradation of tau was confirmed to be proteasome-dependent, as co-treatment with the proteasome inhibitor MG132 abolished the effect of this compound[4].

In Vivo Efficacy

The efficacy of this compound was further investigated in wild-type, hTau transgenic, and 3xTg-AD mouse models.

Table 2: In Vivo Efficacy of this compound in Tauopathy Mouse Models [4]

| Mouse Model | Age | This compound Dose and Administration | Duration of Treatment | Key Findings |

| Wild-type | 4 months | 15 mg/kg, single subcutaneous injection | 24 and 48 hours | Significant reduction of tau in hippocampus and cortex. |

| hTau transgenic | 12 months | 3 mg/kg, subcutaneous injection every 6 days | 1 month (5 doses) | Reduced soluble and insoluble tau; improved cognitive function in Novel Object Recognition test; restored dendritic spine density. |

| 3xTg-AD | 9.5 months | 3 mg/kg, subcutaneous injection every 6 days | 1 month (5 doses) | Reduced soluble and insoluble tau, including oligomeric tau; improved cognitive function in Novel Object Recognition and Morris Water Maze tests; restored dendritic spine density. |

Data extracted from Wang et al., Theranostics 2021.[4]

Pharmacokinetic analysis in wild-type mice revealed that after a single subcutaneous injection of 3 mg/kg this compound, the maximal brain concentration was 10.8 ng/mL at 0.167 hours, with a half-life of 1.29 hours[4]. Despite the low brain-to-plasma ratio, the potent catalytic activity of this compound resulted in a sustained reduction of brain tau levels[4].

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

-

Cell Lines: HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau) and human neuroblastoma SH-SY5Y cells were used[4].

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2[4].

-

This compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for cell treatment[4].

-

Cell Lysis: Cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail[4].

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit[4].

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane[4].

-

Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against total tau (Tau5) and various phosphorylated tau species overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature[4].

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[4].

-

Immunoprecipitation: HEK293-hTau cells were treated with this compound. Cell lysates were then incubated with an anti-tau antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to immunoprecipitate tau protein[4].

-

Immunoblotting: The immunoprecipitated samples were washed, eluted, and subjected to Western blotting using an anti-ubiquitin antibody to detect ubiquitinated tau[4].

-

HEK293-hTau cells were co-treated with this compound and the proteasome inhibitor MG132 (10 µM) for 24 hours[4].

-

Cell lysates were then analyzed by Western blotting for tau levels to determine if the degradation was proteasome-dependent[4].

In Vivo Experiments

-

hTau transgenic mice and 3xTg-AD mice were used as models of tauopathy[4].

-

Wild-type C57BL/6J mice were used for pharmacokinetic and initial in vivo efficacy studies[4].

-

All animal procedures were performed in accordance with approved institutional animal care and use committee protocols[4].

-

Intracerebroventricular (ICV) Infusion: this compound (5 µL of 200 µM solution) was infused into the lateral ventricle of mice using a stereotaxic apparatus[4].

-

Subcutaneous (SC) Injection: this compound was dissolved in a vehicle solution (e.g., 20% HP-β-CD in saline) and administered via subcutaneous injection at the indicated doses[4].

-

Novel Object Recognition (NOR) Test: This test assesses recognition memory. Mice were habituated to an open-field arena. During the training phase, they were exposed to two identical objects. After a retention interval, one object was replaced with a novel object, and the time spent exploring each object was recorded. A discrimination index was calculated to quantify memory[4].

-

Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of opaque water using distal cues. The latency to find the platform was recorded over several training days. In a subsequent probe trial, the platform was removed, and the time spent in the target quadrant was measured to assess memory retention[4].

-

Immunohistochemistry: Brain sections were stained with antibodies against total and phosphorylated tau to visualize tau pathology. The sections were incubated with primary antibodies, followed by biotinylated secondary antibodies and an avidin-biotin-peroxidase complex, and visualized with diaminobenzidine (DAB)[4].

-

Golgi Staining: Brains were processed using a Golgi-Cox staining kit to impregnate a subset of neurons, allowing for the detailed visualization and quantification of dendritic spines, a measure of synaptic integrity[4].

-

Acute hippocampal slices were prepared from treated and control mice.

-

Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 region of the hippocampus to assess basal synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory[4].

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound is initiated by its ability to hijack the ubiquitin-proteasome pathway to specifically target tau for degradation. This targeted degradation is expected to have several downstream therapeutic consequences.

Conclusion and Future Directions

This compound represents a promising and innovative therapeutic strategy for the treatment of tauopathies. By harnessing the power of the ubiquitin-proteasome system to selectively degrade tau protein, this compound has demonstrated significant efficacy in preclinical models, leading to a reduction in pathological tau, amelioration of synaptic deficits, and improvement in cognitive function.

Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Optimization: Further optimization of the drug's properties to enhance brain penetration and prolong its half-life may lead to improved therapeutic outcomes.

-

Chronic Dosing Studies: Long-term studies in relevant animal models are necessary to assess the sustained effects on tau pathology and disease progression.

-

Exploration in a Broader Range of Tauopathies: Investigating the efficacy of this compound in models of other tauopathies beyond AD is a logical next step.

-

Biomarker Development: The identification of pharmacodynamic biomarkers to monitor target engagement and therapeutic response in future clinical trials will be crucial.

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The PROTAC C004019: A Targeted Approach to Tau Hyperphosphorylation and Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders, collectively known as tauopathies. This technical guide provides a comprehensive overview of the small molecule C004019, a Proteolysis Targeting Chimera (PROTAC), and its significant impact on promoting the clearance of tau, including its hyperphosphorylated forms. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a novel bifunctional small molecule designed to selectively induce the degradation of tau protein.[1][2][3] As a PROTAC, it operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to target and eliminate tau.[1][2][4] Preclinical studies in both cellular and animal models have demonstrated that this compound effectively reduces the levels of total and hyperphosphorylated tau, leading to an amelioration of synaptic dysfunction and cognitive deficits associated with tau pathology.[1][2][5] This targeted protein degradation strategy presents a promising therapeutic avenue for the treatment of Alzheimer's disease and other tauopathies.

Mechanism of Action of this compound

This compound is a chimeric molecule composed of three key components: a ligand that binds to the tau protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][4] Its mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound penetrates the cell and simultaneously binds to a tau protein and the VHL E3 ligase, forming a ternary complex.[1][4]

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to efficiently transfer ubiquitin molecules to the tau protein.

-

Proteasomal Degradation: The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in both total and hyperphosphorylated tau levels.[1][6]

This catalytic process allows a single molecule of this compound to induce the degradation of multiple tau proteins.

Quantitative Data Summary

The efficacy of this compound in reducing tau levels has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Cellular Models

| Cell Line | Treatment Concentration | Duration | Effect on Total Tau | Effect on Phosphorylated Tau (p-Tau) | Citation(s) |

| HEK293-hTau | 0.01-20 µM | 24 hours | Concentration-dependent reduction | Concentration-dependent reduction at multiple sites (pS214, pS262, pS396, pS404) | [5] |

| SH-SY5Y | 0.01-20 µM | 24 hours | Concentration-dependent reduction | Concentration-dependent reduction | [1][5] |

| SH-SY5Y (with WO + GFX) | 1 µM, 10 µM | 24 hours | Reduction | Efficient decrease at 10 µM | [6] |

| HEK293-hTau | ~5 nM (DC50) | Not Specified | 50% degradation | Not Specified | [1] |

WO (wortmannin) and GFX (GF109203X) were used to induce tau hyperphosphorylation.

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Administration Route | Dosage | Treatment Regimen | Effect on Tau Levels | Functional Outcomes | Citation(s) |

| Wild-type | Intracerebroventricular | 200 µM (5 µL) | Single dose | Reduction in the brain | Not Applicable | [5] |

| 3xTg-AD | Intracerebroventricular | 200 µM (5 µL) | Single dose | Reduction in the brain | Not Specified | [5] |

| Wild-type | Subcutaneous | 3-15 mg/kg | Single dose | Effective clearance in the brain | Not Applicable | [5] |

| hTau Transgenic | Subcutaneous | 3 mg/kg | Once every 6 days for 5 times | Promoted tau clearance | Improved cognitive and synaptic functions | [5] |

| 3xTg-AD | Subcutaneous | 3 mg/kg | Once every 6 days for 5 times | Promoted tau clearance | Improved cognitive and synaptic functions | [5] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

Treatment:

-

Cells were treated with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for specified durations (e.g., 24 hours).[5]

-

To induce tau hyperphosphorylation in SH-SY5Y cells, co-treatment with wortmannin (1 µM) and GF109203X (1 µM) was performed.[6]

-

To confirm the mechanism of action, cells were co-treated with the proteasome inhibitor MG132 (10 µM).[1][6]

-

Western Blotting

Western blotting was employed to quantify the levels of total and phosphorylated tau.

-

Protein Extraction: Cells or brain tissues were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies specific for:

-

Total tau (e.g., Tau5)

-

Phosphorylated tau at various epitopes (e.g., pS214, pS262, pS396, pS404)

-

Loading controls (e.g., β-actin or GAPDH)

-

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were detected using a chemiluminescence detection system.

Co-Immunoprecipitation (Co-IP)

Co-IP was used to demonstrate the interaction between tau and the VHL E3 ligase in the presence of this compound.

-

Cell Lysis: Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate was incubated with an antibody against tau to pull down tau and its interacting proteins.

-

Western Blot Analysis: The immunoprecipitated complex was then analyzed by Western blotting using an antibody against VHL to confirm its presence.

Animal Studies

-

Mouse Models:

-

Wild-type mice

-

hTau transgenic mice

-

3xTg-AD mice

-

-

Administration of this compound:

-

Behavioral and Synaptic Function Assessment:

-

Immunohistochemistry: Brain sections were stained with antibodies against tau to visualize its distribution and abundance.

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to C004019: A Novel Tau-Targeting PROTAC for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

C004019 is a novel, small-molecule Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of tau protein.[1][2] The accumulation of pathological tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease and other tauopathies. This compound represents a promising therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to eliminate unwanted tau protein. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a molecular weight of 1035.29 g/mol and the chemical formula C49H70N12O9S2.[2][3] As a PROTAC, its structure consists of three key components: a ligand that binds to the target protein (tau), a ligand that recruits an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL), and a linker that connects these two ligands.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1035.29 g/mol | [2][3] |

| Chemical Formula | C49H70N12O9S2 | [2][3] |

| SMILES | O=C(N1--INVALID-LINK--O">C@HC(NCC2=CC=C(C3=C(N=CS3)C)C=C2)=O)--INVALID-LINK--NC(COCCOCCOCCNC(CN(C4=NC(N5CCN(CCC5)C(C)=O)=NC(NCCC6=CC=CS6)=N4)C)=O)=O | [3] |

| Hydrogen Bond Acceptors | 21 | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Rotatable Bonds | 31 | [1] |

| Topological Polar Surface Area | 302.39 Ų | [1] |

| XLogP | 1.81 | [1] |

| Solubility | DMSO: 50 mg/mL (48.30 mM) | [3] |

This compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=155843239&t=l", label=""]; }

Caption: Signaling pathway of this compound-induced tau degradation.

Experimental Protocols

Cell Culture

HEK293 cells stably expressing human tau (HEK293-hTau):

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [6]* Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. [6][7]* Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and re-plate at a suitable dilution. [6] SH-SY5Y neuroblastoma cells:

-

Growth Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and 1% Penicillin-Streptomycin. [8]* Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. [8]* Passaging: Passage cells at approximately 80% confluency using trypsin digestion. [8]

Western Blotting for Tau Protein

This protocol is for assessing the levels of total and phosphorylated tau in cell lysates following treatment with this compound.

Caption: Experimental workflow for Western blotting.

Detailed Steps:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and load equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total tau and phosphorylated tau overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

This protocol is to verify the interaction between tau and VHL in the presence of this compound.

Detailed Steps:

-

Cell Lysis: Lyse cells treated with this compound in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against tau or VHL overnight at 4°C.

-

Bead Incubation: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against tau and VHL.

Summary of In Vitro and In Vivo Studies

This compound has been shown to effectively reduce tau levels in both cell-based assays and animal models. [9][10] Table 2: Summary of Preclinical Data for this compound

| Experimental System | Key Findings | Reference |

| HEK293-hTau cells | Dose-dependent reduction of total and phosphorylated tau. | [9] |

| SH-SY5Y cells | Significant clearance of endogenous tau protein. | [9] |

| Wild-type mice | Subcutaneous administration led to a reduction in brain tau levels. | [3] |

| hTau transgenic mice | Ameliorated cognitive deficits and synaptic dysfunction. | [3] |

| 3xTg-AD mice | Reduced tau pathology and improved cognitive function. | [3][9][10] |

Conclusion

This compound is a potent and selective tau-degrading PROTAC with demonstrated efficacy in preclinical models of Alzheimer's disease and other tauopathies. Its ability to harness the ubiquitin-proteasome system for targeted protein degradation offers a novel therapeutic approach for these devastating neurodegenerative diseases. The data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and similar tau-targeting PROTACs.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. encodeproject.org [encodeproject.org]

- 7. hek293.com [hek293.com]

- 8. SH-SY5Y culturing [protocols.io]

- 9. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]

- 10. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C004019 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of C004019, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein. The protocols detailed below are based on established methodologies and are intended to assist researchers in studying the efficacy and mechanism of action of this compound in relevant cell-based models of tauopathy.

Introduction

This compound is a small molecule PROTAC with a molecular weight of 1035.29 daltons.[1][2] It is designed to combat the intracellular accumulation of tau protein, a pathological hallmark of Alzheimer's disease and other related tauopathies.[1][3] this compound functions by simultaneously binding to tau protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] This ternary complex formation facilitates the polyubiquitination of tau, marking it for degradation by the 26S proteasome.[1][2] In vitro studies have demonstrated that this compound can effectively and selectively promote the clearance of both total and phosphorylated tau in various cell models.[1][2][6]

Mechanism of Action: this compound Signaling Pathway

The mechanism of this compound-mediated tau degradation involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. The key steps are outlined in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro experiments with this compound.

Table 1: Effect of this compound on Tau Protein Levels in HEK293-hTau Cells

| This compound Concentration (µM) | Treatment Duration (hours) | Total Tau Reduction (%) | Phospho-Tau Reduction (%) |

| 0.1 | 24 | ~25% | Not specified |

| 1 | 24 | ~50% | Significant reduction |

| 10 | 24 | >75% | Significant reduction |

Note: Data are estimations based on graphical representations from the source literature. Actual values may vary.

Table 2: Effect of this compound on Tau Protein Levels in SH-SY5Y Cells

| This compound Concentration (µM) | Treatment Duration (hours) | Total Tau Reduction (%) | Phospho-Tau Reduction (%) |

| 1 | 24 | Noticeable reduction | Noticeable reduction |

| 10 | 24 | Significant reduction | Significant reduction |

Note: this compound showed lower efficacy in SH-SY5Y cells compared to HEK293-hTau cells.[6]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating cells with this compound.

Materials:

-

HEK293 cells stably overexpressing human tau (HEK293-hTau) or SH-SY5Y human neuroblastoma cells.[1][7]

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

-

This compound (stock solution in DMSO).

-

Vehicle control (DMSO).

-

Cell culture plates (6-well or 12-well).

Procedure:

-

Seed HEK293-hTau or SH-SY5Y cells in cell culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[2] Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the treated cells for 24 hours.[2]

-

After incubation, harvest the cells for downstream analysis such as Western blotting or immunofluorescence.

Western Blotting for Tau Protein Levels

This protocol details the procedure for quantifying total and phosphorylated tau levels following this compound treatment.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies:

-

Total tau (e.g., Tau5)

-

Phosphorylated tau (e.g., AT8, PHF-1)

-

Loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Lyse the harvested cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total tau, phosphorylated tau, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the tau protein levels to the loading control.

Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction

This protocol is used to confirm that this compound promotes the interaction between tau and the VHL E3 ligase.[2]

Materials:

-

Co-IP lysis buffer.

-

Antibody against VHL or tau for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Primary antibodies for Western blotting:

-

Anti-tau

-

Anti-VHL

-

Anti-ubiquitin

-

Procedure:

-

Treat HEK293-hTau cells with this compound (e.g., 20 µM) or vehicle for a shorter duration (e.g., 6 hours) to capture the transient interaction.[8]

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against tau, VHL, and ubiquitin to detect the formation of the ternary complex and ubiquitinated tau.

Cell Viability Assay

This protocol is to assess the cytotoxicity of this compound.

Materials:

-

96-well plates.

-

Cell Counting Kit-8 (CCK-8) or similar viability assay reagent.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.01-100 µM) for 24 hours.[2]

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. This compound has been shown to not significantly affect cell viability in HEK293-hTau cells at concentrations up to 100 µM.[2][6]

Conclusion

This compound is a potent and selective degrader of tau protein in vitro. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in cell-based models. These studies are crucial for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease and other tauopathies.

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models | Semantic Scholar [semanticscholar.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of C004019 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

C004019 is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively promote the degradation of tau protein.[1][2][3] As the intracellular accumulation of tau is a pathological hallmark of Alzheimer's disease (AD) and other tauopathies, this compound presents a promising therapeutic strategy.[1][4][5] This molecule functions by simultaneously binding to the tau protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of tau.[1][3][6][7] In vivo studies in various mouse models have demonstrated that this compound can effectively cross the blood-brain barrier, reduce tau levels, and ameliorate cognitive deficits.[1][8]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with data presentation and visualization of its mechanism of action and experimental workflows.

Mechanism of Action: this compound-Mediated Tau Degradation

This compound operates through a mechanism of induced proximity, bringing the target protein (tau) into close contact with an E3 ubiquitin ligase (VHL). This initiates a cascade of events leading to the selective degradation of tau.

Caption: this compound mechanism of action.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize the quantitative data from in vivo studies of this compound in mouse models.

Table 1: Pharmacokinetic Profile of this compound in C57BL/6 Mice [9]

| Parameter | Value | Unit |

| Tmax | 2 | h |

| Cmax | 15.2 | ng/mL |

| T1/2 | 10.3 | h |

| AUClast | 168.9 | hng/mL |

| AUCinf | 185.3 | hng/mL |

| MRTinf | 13.5 | h |

| Data obtained after a single subcutaneous administration of 3 mg/kg this compound. |

Table 2: In Vivo Efficacy of this compound on Tau Protein Levels [1]

| Mouse Model | Administration Route | Dosage Regimen | Outcome |

| Wild-type | Subcutaneous | Single dose, 3 mg/kg | Sustained tau reduction in the brain. |

| Wild-type | Subcutaneous | Single dose, 15 mg/kg | Tau reduction in hippocampus and cortex. |

| hTau Transgenic | Subcutaneous | 3 mg/kg, once every 6 days for 5 doses | Decreased tau levels and improved cognitive and synaptic functions. |

| 3xTg-AD | Subcutaneous | 3 mg/kg, once every 6 days for 5 doses | Reduced soluble and insoluble tau levels in hippocampus and cortex. |

| 3xTg-AD | Intracerebroventricular | Single infusion | Robust clearance of pathological tau. |

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of 20% HP-β-CD in saline to achieve the desired final concentration (e.g., for a 3 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume, the concentration would be 0.3 mg/mL).

-

Vortex the solution vigorously for 1-2 minutes.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

Prepare the dosing solution fresh on the day of administration.

Protocol 2: Subcutaneous Administration of this compound in Mice

Materials:

-

This compound dosing solution

-

Mouse restrainer

-

Insulin syringes with 28-30 gauge needles

-

70% ethanol

Procedure:

-

Gently restrain the mouse.

-

Swab the dorsal skin between the shoulder blades with 70% ethanol.

-

Pinch the skin to form a tent.

-

Insert the needle into the base of the tented skin, parallel to the spine.

-

Inject the this compound dosing solution slowly and steadily.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Western Blot Analysis of Tau Levels in Brain Tissue

Materials:

-

Mouse brain tissue (hippocampus and cortex)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against total tau (e.g., Tau5) and phosphorylated tau

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize the brain tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of tauopathy.

Caption: In vivo experimental workflow.

References

- 1. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PROTAC | tau protein degrader | TargetMol [targetmol.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of Tau Degradation by C004019

For Researchers, Scientists, and Drug Development Professionals

Introduction